molecular formula C18H23N3O2 B2988559 N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide CAS No. 1645440-20-5

N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide

カタログ番号 B2988559
CAS番号: 1645440-20-5
分子量: 313.401
InChIキー: LCNQOFLASPTSIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide), a cyano group (C≡N), and a cyclohexyl group (a six-membered carbon ring). The exact properties of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide and cyclohexyl groups would likely contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the specific arrangement of the functional groups would all influence its properties .

科学的研究の応用

Chemistry and Pharmacology of U-Drugs

U-47700 is part of a class of compounds known as non-fentanil novel synthetic opioid receptor agonists, specifically N-substituted benzamides and acetamides. These compounds, including U-47700, were developed by the Upjohn Company in the 1970s and 1980s. U-47700 has been noted for its short-lasting euphoric effects and a high desire to re-dose. The compound's impact on drug markets, prevalence, and harm has been significant, particularly since it was internationally controlled in 2017. This class of compounds' stereochemistry significantly affects their potency, indicating the importance of configuration determination in detection methods (Sharma et al., 2018).

Impurities in Pharmaceutical Compounds

In a study focusing on Repaglinide, an anti-diabetic drug, unknown impurities were identified, including compounds similar in structure to U-47700. These impurities were isolated and structurally characterized, highlighting the importance of identifying and understanding such compounds in pharmaceutical contexts (Kancherla et al., 2018).

Synthesis and Biological Evaluation

Another study explored the synthesis of stable spirocyclic (alkyl)(amino)carbenes, which are related to the chemical structure of U-47700. These compounds have shown potential as ligands for transition metal-based catalysts, illustrating their relevance in chemical synthesis and potential pharmaceutical applications (Zeng et al., 2009).

Anticonvulsant Activity

4-Aminobenzamides, a class of compounds including U-47700, were evaluated for their anticonvulsant effects. The study found that specific N-alkyl amides displayed significant protective indices against seizures, suggesting potential therapeutic applications in treating convulsive disorders (Clark et al., 1984).

Antimicrobial Activity

Research on distamycin analogues, which are structurally related to U-47700, showed significant antimicrobial activity against organisms such as MRSA and Candida albicans. This study highlights the potential of similar compounds in the development of new antimicrobial agents (Khalaf et al., 2004).

Poly(ADP-ribose) in DNA Repair

The role of 3-Aminobenzamide, an inhibitor related to U-47700, in DNA repair was studied, showing its impact on DNA break frequencies and cellular toxicity at different concentrations. This research provides insights into the molecular mechanisms of DNA repair and the potential therapeutic applications of related compounds (Cleaver et al., 1985).

特性

IUPAC Name

N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13-6-5-9-18(10-13,12-19)21-16(22)11-20-17(23)15-8-4-3-7-14(15)2/h3-4,7-8,13H,5-6,9-11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNQOFLASPTSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)CNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。